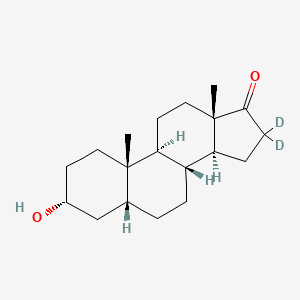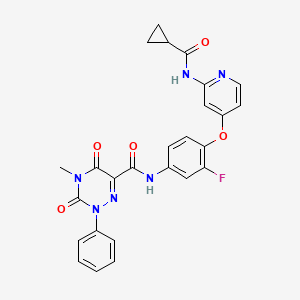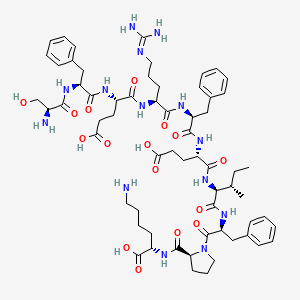
Influenza HA (110-119)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Influenza hemagglutinin (110-119) is a peptide derived from the hemagglutinin protein of the influenza virus. Hemagglutinin is a glycoprotein found on the surface of the influenza virus and plays a crucial role in the virus’s ability to infect host cells. The peptide sequence (110-119) is a specific region within the hemagglutinin protein that has been studied for its role in the virus’s interaction with host cells and the immune system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of influenza hemagglutinin (110-119) peptide can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
For large-scale production, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error. Additionally, high-performance liquid chromatography (HPLC) is employed to purify the synthesized peptides to ensure high purity and quality.
化学反应分析
Types of Reactions
Influenza hemagglutinin (110-119) peptide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues, which can be used to study the structure and function of the hemagglutinin protein.
科学研究应用
Chemistry
In chemistry, influenza hemagglutinin (110-119) peptide is used to study protein-protein interactions and the effects of amino acid substitutions on peptide structure and function.
Biology
In biology, this peptide is used to investigate the mechanisms of viral entry into host cells and the role of hemagglutinin in the immune response. It is also used in vaccine development to design peptides that can elicit an immune response.
Medicine
In medicine, influenza hemagglutinin (110-119) peptide is used in the development of antiviral drugs and vaccines. It serves as a model for studying the immune response to influenza infection and for designing peptide-based therapeutics.
Industry
In the pharmaceutical industry, this peptide is used in the development of diagnostic assays and therapeutic agents targeting influenza virus. It is also used in the production of peptide-based vaccines.
作用机制
The influenza hemagglutinin (110-119) peptide exerts its effects by interacting with host cell receptors, facilitating viral entry into the cell. Hemagglutinin binds to sialic acid residues on the surface of host cells, triggering endocytosis and allowing the virus to enter the cell. The peptide sequence (110-119) is involved in this binding process and plays a critical role in the conformational changes required for viral fusion with the host cell membrane.
相似化合物的比较
Similar Compounds
Hemagglutinin (1-10): Another peptide derived from the hemagglutinin protein, used to study the initial binding of the virus to host cells.
Neuraminidase (1-10): A peptide derived from the neuraminidase protein of the influenza virus, used to study the release of new viral particles from infected cells.
Fusion Peptide (1-20): A peptide involved in the fusion of the viral envelope with the host cell membrane.
Uniqueness
Influenza hemagglutinin (110-119) is unique in its specific role in the binding and fusion process of the influenza virus. Its sequence and structure are critical for the conformational changes required for viral entry, making it a valuable target for antiviral drug development and vaccine design.
属性
分子式 |
C63H90N14O16 |
|---|---|
分子量 |
1299.5 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C63H90N14O16/c1-3-37(2)52(60(90)75-48(35-40-21-11-6-12-22-40)61(91)77-32-16-25-49(77)59(89)72-45(62(92)93)23-13-14-30-64)76-56(86)44(27-29-51(81)82)71-58(88)47(34-39-19-9-5-10-20-39)74-54(84)42(24-15-31-68-63(66)67)69-55(85)43(26-28-50(79)80)70-57(87)46(73-53(83)41(65)36-78)33-38-17-7-4-8-18-38/h4-12,17-22,37,41-49,52,78H,3,13-16,23-36,64-65H2,1-2H3,(H,69,85)(H,70,87)(H,71,88)(H,72,89)(H,73,83)(H,74,84)(H,75,90)(H,76,86)(H,79,80)(H,81,82)(H,92,93)(H4,66,67,68)/t37-,41-,42-,43-,44-,45-,46-,47-,48-,49-,52-/m0/s1 |
InChI 键 |
FHSXFRYTKCQUEF-RRPLTWKWSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


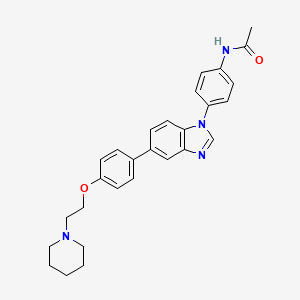
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12408127.png)
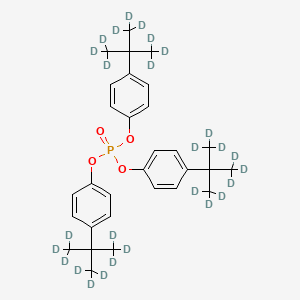
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12408140.png)

![1-[(2'S,3S,4S,4'R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12408154.png)
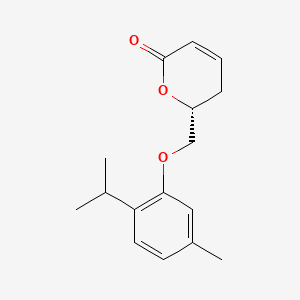

![(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine](/img/structure/B12408169.png)



